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Introduction

The European Prevention of Alzheimer's Dementia (EPAD) program was a pioneering initiative
aimed at accelerating the development of effective treatments for the secondary prevention of
Alzheimer's dementia. A cornerstone of this program was the planned implementation of a
Proof of Concept (PoC) trial platform. This platform was designed to be a flexible and efficient
environment for testing multiple interventions concurrently.

It is important to note that while the EPAD PoC trial platform and its master protocol were fully
developed, no interventions were ultimately tested within the initial Innovative Medicines
Initiative (IMI) funding period.[1][2] Therefore, these application notes and protocols describe
the planned and designed methodology of the EPAD PoC trials, which represent a significant
advancement in clinical trial design for neurodegenerative diseases.

The EPAD PoC trials were conceived as a standing, adaptive, multi-arm, platform trial.[2][3]
This innovative design was intended to overcome the inefficiencies of traditional two-arm
clinical trials by allowing for the simultaneous investigation of multiple interventions against a
shared placebo group. The adaptive nature of the trial would have enabled modifications to the
study in response to accumulating data, thereby optimizing the trial's efficiency and increasing
the probability of success.[4][5]
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|. The EPAD Ecosystem: From Longitudinal Cohort
to PoC Trial

The EPAD PoC trials were intricately linked to the EPAD Longitudinal Cohort Study (LCS),
which served as a "readiness cohort."[6][7] This ecosystem was designed to ensure a well-
characterized and trial-ready population for efficient recruitment into the PoC studies.

The EPAD Longitudinal Cohort Study (LCS)

The primary objective of the EPAD LCS was to create a large, pan-European cohort of
individuals who were at risk of developing Alzheimer's dementia but did not yet have a clinical
diagnosis.[6][8] Participants were recruited from existing parent cohorts across Europe.[6]

Key Features of the EPAD LCS:

e "Probability-Spectrum” Population: The LCS aimed to include a diverse population
representing the entire continuum of Alzheimer's disease risk.[6]

» Deep Phenotyping: All participants underwent extensive and regular assessments, including:
o Cognitive and clinical assessments
o Collection of biological samples (CSF, blood, urine, saliva)
o Brain imaging (MRI)
o Genetic and risk factor analysis[9]

¢ Disease Modeling: The rich dataset from the LCS was intended to be used to develop and
refine models of preclinical and prodromal Alzheimer's disease.[6]

Participant Flow from LCS to PoC Trial

The seamless integration of the LCS and the PoC trial was a central element of the EPAD
methodology.
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Figure 1: Participant flow from the EPAD LCS to the PoC Trial.
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Il. The EPAD PoC Trial Platform: A Master Protocol
Approach

The EPAD PoC trials were designed around a "master protocol” structure.[6] This approach
involves a single, overarching protocol that governs the overall trial conduct, with individual
"appendices"” for each specific intervention being tested.

Advantages of the Master Protocol Design:
» Efficiency: Streamlines the process of adding new interventions to the platform.
o Consistency: Ensures standardized procedures across all intervention arms.

o Cost-Effectiveness: Reduces the need to develop a new protocol for each intervention.

lll. Experimental Design: A Bayesian Adaptive
Framework

The core of the EPAD PoC trial methodology was its planned use of a Bayesian adaptive
design.[3][7] This approach allows for pre-planned modifications to the trial based on interim
analyses of accumulating data.

Key Features of the Adaptive Design

Multiple Intervention Arms: The platform was designed to test several investigational drugs
simultaneously.[2]

e Shared Placebo Group: A common placebo group would serve as the comparator for
multiple intervention arms, significantly reducing the number of participants required
compared to traditional trial designs.[5]

 Interim Analyses: Regular, pre-specified interim analyses of the data were planned.

o Adaptive Randomization: The allocation of new participants to different treatment arms could
be adjusted based on the results of the interim analyses. Arms showing promise could
receive a higher proportion of new participants, while those showing futility could be
dropped.
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o Early Stopping for Success or Futility: The trial design included rules for stopping an

intervention arm early if there was strong evidence of either success or futility.
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Figure 2: Conceptual workflow of the EPAD PoC adaptive trial design.

IV. Planned Experimental Protocols

While specific protocols for individual interventions were not finalized, the master protocol
outlined the general procedures for participants in the PoC trials.

Participant Selection

e Inclusion Criteria: Participants would be selected from the EPAD LCS based on their risk
profile, which would be determined by a combination of cognitive scores, biomarker status
(e.g., amyloid positivity), and other risk factors.

e Exclusion Criteria: Standard exclusion criteria for clinical trials would apply, including the
presence of dementia or other significant medical conditions.

Intervention Administration

e Randomization: Eligible participants would be randomized to one of the active intervention
arms or the shared placebo arm.

» Blinding: The trials were planned to be double-blind, where neither the participant nor the
investigator would know the treatment allocation.

» Dosing: The specific dosing regimen would be detailed in the appendix for each intervention.

Data Collection and Endpoints

Data collection in the PoC trials would have been a continuation of the deep phenotyping
performed in the LCS.
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Data Category Planned Endpoints and Assessments

The primary endpoint was intended to be a
measure of cognitive change over time. The
) ) Repeatable Battery for the Assessment of
Primary Endpoint .
Neuropsychological Status (RBANS) Total Scale
Index Score was a key cognitive outcome in the

LCS and a likely candidate for the PoC trials.[1]

- Biomarker Changes: Changes in cerebrospinal
fluid (CSF) biomarkers (e.g., Ap42, p-tau, t-tau)
and imaging biomarkers (e.g., amyloid PET,

] structural MRI). - Other Cognitive Measures: A

Secondary Endpoints N _

battery of other cognitive tests assessing
different domains. - Functional and Quality of
Life Measures: Assessments of activities of daily

living and patient-reported outcomes.

Safety and Tolerabilit Comprehensive monitoring of adverse events,
afety and Tolerability o
vital signs, and laboratory parameters.

V. Statistical Analysis Plan

The statistical analysis for the EPAD PoC trials was to be governed by a detailed Statistical
Analysis Plan (SAP), which was listed as deliverable 2.11 of the project.[2] While the specific
document is not publicly available in its entirety, the planned approach is known to be based on
Bayesian statistics.

Key Elements of the Planned Statistical Analysis:

o Bayesian Modeling: The analysis would use Bayesian statistical models to continuously
update the probability of success for each intervention arm as data accumulated.[3]

o Decision Thresholds: Pre-defined thresholds for futility and success would be used at each
interim analysis to guide decisions about dropping or continuing intervention arms.

o Longitudinal Data Analysis: Mixed-effects models and other advanced statistical techniques
would be used to analyze the longitudinal data collected from participants.[1]
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VI. Conclusion

The methodology of the EPAD PoC trials represents a significant conceptual advance in the
field of Alzheimer's disease research. The integration of a large, deeply phenotyped
longitudinal cohort with an adaptive, multi-arm platform trial was designed to create a highly
efficient and robust system for evaluating new preventive treatments. Although no interventions
were ultimately tested within the initial phase of the project, the detailed planning and
development of this platform provide a valuable blueprint for future clinical trials in Alzheimer's
disease and other complex neurodegenerative disorders. The principles of the EPAD PoC trial
design continue to influence the development of innovative clinical trial methodologies
worldwide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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